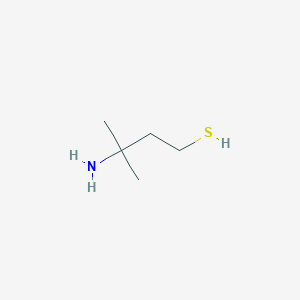

3-Amino-3-methylbutane-1-thiol

Description

Contextualization within Organosulfur and Aminoalkyl Thiol Chemistry

Organosulfur compounds, which are organic molecules containing sulfur, are fundamental in nature and industry. They are integral to essential amino acids like cysteine and methionine and are found in many pharmaceutical agents, including penicillin antibiotics. sigmaaldrich.com The thiol group (-SH), the sulfur analog of an alcohol's hydroxyl group, is particularly reactive. ebsco.com Thiols are known for their strong nucleophilicity, their ability to form disulfide bonds through oxidation, and their capacity to coordinate with metal ions. nih.govias.ac.in

Aminoalkyl thiols are a subclass of organosulfur compounds that possess both an amino group and a thiol group. This dual functionality allows for a diverse range of chemical behaviors. The amino group can act as a base or nucleophile, while the thiol group provides a separate reactive site. This combination is found in biologically crucial molecules like cysteamine (B1669678), a compound biosynthesized in mammals from the degradation of coenzyme A. google.com The presence of both groups enables these compounds to participate in complex chemical transformations and to be used as bifunctional ligands or building blocks in synthesis. acs.org

Historical Trajectories and Foundational Discoveries Related to Thiol-Amine Compounds

The study of organosulfur compounds has a rich history, initially marked by the characterization of naturally occurring, often odorous, substances. A pivotal moment in understanding the biological role of thiols was the discovery and structural elucidation of the tripeptide glutathione, which revealed the critical role of the cysteine thiol in cellular redox homeostasis. researchgate.net

The development of synthetic methods for creating carbon-sulfur bonds has been a long-standing area of research, with early methods including the reaction of alkyl halides with sodium hydrosulfide (B80085). ebsco.com For thiol-amine compounds specifically, much of the foundational research was driven by their biological relevance. For instance, the therapeutic potential of cysteamine for the genetic disorder cystinosis was first reported in the 1950s, leading to its eventual approval as a drug. google.com In synthetic chemistry, the development of chiral amino alcohols and their subsequent conversion to aminothiols established them as important ligands for asymmetric catalysis. nih.gov

Current Research Landscape and Strategic Importance of 3-Amino-3-methylbutane-1-thiol

The current research landscape for functionalized thiols is broad, spanning materials science, medicinal chemistry, and catalysis. Thiol-functionalized materials, such as covalent organic frameworks, are being developed for applications like heavy metal ion removal from water due to the thiol's strong affinity for metals. sci-hub.se In drug development, thiols are investigated for their antioxidant properties and their ability to interfere with carcinogenic processes. researchgate.net

The strategic importance of a molecule like this compound lies in its specific structure: a chiral, branched tertiary aminothiol (B82208). Chiral aminothiols are highly sought after as ligands in asymmetric catalysis, where they can help control the stereochemical outcome of reactions. nih.govcas.org The tertiary carbon center (C3) creates steric hindrance that can be advantageous in achieving high enantioselectivity. The presence of both a thiol and an amine group allows it to act as a bidentate ligand, binding to a metal center through both sulfur and nitrogen to form a stable chelate ring, a key feature for effective catalysts. cas.org

Scope and Objectives of Research Endeavors on this compound

While direct research on this compound is not extensively documented, the objectives for studying such a compound can be inferred from research on analogous structures. Key research goals would likely include:

Asymmetric Synthesis: Developing efficient and stereoselective synthetic routes to produce enantiomerically pure forms of the molecule.

Catalytic Applications: Investigating its potential as a chiral ligand in asymmetric reactions, such as the addition of organometallic reagents to carbonyl compounds to produce chiral alcohols. cas.org

Materials Science: Exploring its use as a functional monomer in the creation of advanced polymers or as a surface modification agent for nanoparticles, imparting new chemical properties.

Biochemical Probes: Designing derivatives that could be used to study biological processes involving thiol-amine interactions, leveraging the unique structural and electronic properties conferred by the methyl group.

The table below outlines some potential areas of investigation for branched aminoalkyl thiols, highlighting the role of their distinct structural features.

| Potential Research Application | Relevant Structural Feature(s) | Rationale |

| Asymmetric Catalysis | Chirality, Bidentate (N, S) chelation, Steric bulk | The chiral center and ability to form a stable complex with a metal are crucial for controlling the 3D orientation of reactants, leading to high enantioselectivity. nih.govcas.org |

| Functional Polymers | Thiol and Amino Groups | These groups provide reactive handles for polymerization or for post-synthesis modification of polymer backbones. sci-hub.se |

| Drug Delivery Systems | Thiol Group | The thiol can form cleavable disulfide bonds, allowing for the controlled release of conjugated drugs in specific biological environments. |

| Metal Scavenging | Thiol Group | The soft sulfur atom has a high affinity for heavy metal ions, making thiol-containing molecules effective agents for environmental remediation. sci-hub.se |

Physicochemical Data

Comparing the properties of this compound with other well-known thiol compounds provides context for its potential behavior and applications.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |

| This compound | C₅H₁₃NS | 119.23 | (Predicted) | Chiral, tertiary aminothiol |

| Cysteamine google.com | C₂H₇NS | 77.15 | 95-97 (melting point) | Simple, biologically significant aminothiol |

| 3-Methyl-1-butanethiol nih.gov | C₅H₁₂S | 104.22 | ~118 | Branched alkyl thiol, lacks amino group |

| Cysteine ias.ac.in | C₃H₇NO₂S | 121.16 | Decomposes | Amino acid with thiol group |

Note: Some data for this compound is based on computational predictions due to a lack of extensive experimental literature.

Structure

3D Structure

Properties

Molecular Formula |

C5H13NS |

|---|---|

Molecular Weight |

119.23 g/mol |

IUPAC Name |

3-amino-3-methylbutane-1-thiol |

InChI |

InChI=1S/C5H13NS/c1-5(2,6)3-4-7/h7H,3-4,6H2,1-2H3 |

InChI Key |

QOIFTTNTBSKDKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCS)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 3 Methylbutane 1 Thiol and Its Precursors

Chemo- and Regioselective Synthetic Routes to 3-Amino-3-methylbutane-1-thiol

The construction of the this compound backbone can be approached by forming either the C-S bond or the C-N bond as the key strategic step. Each approach utilizes specific precursors and reaction conditions to control the placement of the functional groups.

Strategies Involving Carbon-Sulfur Bond Formation

The formation of a C-S bond is a fundamental transformation in the synthesis of sulfur-containing organic compounds. mdpi.com These strategies typically involve the reaction of a carbon electrophile with a sulfur nucleophile. For the synthesis of this compound, this would involve a precursor already containing the 3-amino-3-methylbutyl moiety, with a leaving group at the C1 position.

Key strategies include:

Nucleophilic Substitution: The most direct method for C-S bond formation is the SN2 reaction of an alkyl halide with a sulfur nucleophile. acs.org

Addition to Alkenes: The addition of hydrogen sulfide (B99878) or thiols across a double bond, often catalyzed by acid or UV light, is another viable route, particularly in industrial settings. wikipedia.org

Photocatalytic Methods: Recent advancements have established visible-light photoredox catalysis as an efficient tool for constructing C-S bonds under mild conditions. newiridium.comresearchgate.net

Strategies Involving Carbon-Nitrogen Bond Formation

The introduction of the amino group is another critical aspect of the synthesis. nih.gov Methods for C-N bond formation can be broadly categorized by the reaction of a nucleophilic nitrogen source with an electrophilic carbon, or vice versa. nptel.ac.in For the target molecule, creating the tertiary amine at the C3 position is the primary challenge.

Common strategies include:

Reductive Amination: This powerful method converts a ketone or aldehyde into an amine via an imine intermediate, which is then reduced. wikipedia.orgmasterorganicchemistry.com It is widely used due to its high selectivity and often mild, one-pot reaction conditions. wikipedia.org

Ritter Reaction: A tertiary alcohol or an alkene can react with a nitrile in the presence of strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine. nptel.ac.in

Nucleophilic Substitution: The direct reaction of an alkyl halide with ammonia (B1221849) or an amine can be used, although it is often difficult to control and can lead to over-alkylation. masterorganicchemistry.com The Gabriel synthesis is a more controlled method for producing primary amines. nptel.ac.inlibretexts.org

Methodologies for Thiol Group Introduction (e.g., from Halides, Alcohols)

Introducing a thiol group requires chemoselective methods that prevent the formation of disulfide or sulfide byproducts. libretexts.org The choice of reagent is critical for achieving high yields of the desired thiol.

From Alkyl Halides: A common precursor for thiol synthesis is an alkyl halide. The reaction with sodium hydrosulfide (B80085) is a straightforward approach, but the thiol product is itself a potent nucleophile and can react with another molecule of the alkyl halide to form a symmetric sulfide, reducing the yield. libretexts.orglibretexts.orgjove.com

To circumvent this, the thiourea (B124793) method is frequently employed. An alkyl halide reacts with thiourea to form a stable S-alkylisothiouronium salt. This intermediate is not nucleophilic and does not react further. Subsequent hydrolysis of the salt with a base, such as sodium hydroxide, liberates the thiol. wikipedia.orgjove.comias.ac.in This two-step, one-pot process works well for primary halides. wikipedia.org Another approach involves using thiosulfate (B1220275) to form a Bunte salt, which is then hydrolyzed. wikipedia.org

From Alcohols: Alcohols can also serve as precursors for thiols. They can be converted into good leaving groups, such as tosylates, which then undergo substitution with a sulfur nucleophile. ias.ac.in Alternatively, a reaction with thiourea in the presence of a hydrogen halide can convert an alcohol into an isothiouronium salt, which is then hydrolyzed to the thiol. ias.ac.in

| Precursor | Reagent(s) | Key Intermediate | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Alkyl Halide | Sodium Hydrosulfide (NaSH) | Thiolate anion | Direct, one step | Sulfide byproduct formation (over-alkylation) | libretexts.orglibretexts.org |

| Alkyl Halide | 1. Thiourea, 2. NaOH (aq) | S-Alkylisothiouronium salt | High chemoselectivity, avoids sulfide formation | Two-step process | wikipedia.orgjove.com |

| Alkyl Halide | 1. Sodium Thiosulfate (Na₂S₂O₃), 2. Hydrolysis | Bunte Salt | Good for certain substrates | Two-step process | wikipedia.org |

| Alcohol | Thiourea, HBr | S-Alkylisothiouronium salt | Direct conversion from alcohols | Requires strong acid | ias.ac.in |

Methodologies for Amino Group Introduction (e.g., Amination, Reduction)

Introducing the tertiary amino group at a specific position requires robust and selective methods.

Reductive Amination: Reductive amination is a highly effective method for forming C-N bonds. numberanalytics.com For a precursor such as 4-mercapto-2-methylbutan-2-one, reaction with ammonia would first form an imine intermediate. This imine is then reduced in situ to the primary amine. To form the tertiary amine of the target compound, this reaction would need to be adapted, for instance by starting with a different precursor. A more direct route to this compound would involve the reductive amination of a ketone like 4-thioacetyl-2-methylbutan-2-one with ammonia. The reaction is typically carried out using specific reducing agents that selectively reduce the imine in the presence of the ketone. libretexts.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org

Reduction of Nitro or Nitrile Groups: An alternative strategy involves the reduction of a nitrogen-containing functional group that is already in place. For example, a precursor like 3-methyl-3-nitrobutane-1-thiol could be synthesized and the nitro group subsequently reduced to a primary amine using methods like catalytic hydrogenation (H₂ over a platinum catalyst) or reaction with metals like zinc or iron in acid. libretexts.org Similarly, a nitrile group can be reduced to a primary amine with a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

| Method | Precursor Type | Reagent(s) | Amine Type Formed | Key Features | Reference |

|---|---|---|---|---|---|

| Reductive Amination | Aldehyde or Ketone | Ammonia/Amine + Reducing Agent (e.g., NaBH₃CN) | Primary, Secondary, or Tertiary | One-pot reaction, good control, avoids over-alkylation | wikipedia.orgmasterorganicchemistry.comlibretexts.org |

| Reduction of Nitro Group | Nitroalkane | H₂/Pd, Pt, or Ni; or Fe, Zn, Sn in acid | Primary | Common for aromatic amines, also applicable to alkyls | libretexts.org |

| Reduction of Nitrile | Nitrile | LiAlH₄ or Catalytic Hydrogenation | Primary | Adds a carbon atom to the original chain | libretexts.org |

| Ritter Reaction | Tertiary Alcohol or Alkene | Nitrile (e.g., MeCN), H₂SO₄ | Tertiary Amine (after hydrolysis of amide) | Forms a C-N bond at a tertiary carbon | nptel.ac.in |

Enantioselective and Diastereoselective Synthesis of Chiral Analogs of this compound

While this compound itself is achiral, the synthetic methodologies can be extended to produce chiral analogs, which are of significant interest in medicinal chemistry. yale.edu The synthesis of such analogs, for instance, where one of the methyl groups at C3 is replaced by a different substituent, requires stereocontrol to produce a single enantiomer or diastereomer.

Asymmetric Catalysis in Thiol-Amine Synthesis

Asymmetric catalysis is the most powerful tool for synthesizing chiral molecules with high enantiomeric purity. frontiersin.org This involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other.

Asymmetric C-N Bond Formation: The enantioselective synthesis of chiral amines is a well-developed field. yale.edunih.gov One prominent approach is the asymmetric hydrogenation of prochiral enamides or imines using transition metal catalysts complexed with chiral ligands, such as Ru-Synphos. acs.org Another powerful method involves the use of chiral Brønsted acids or chiral primary amine-thiourea organocatalysts to promote asymmetric additions to imines. frontiersin.orgresearchgate.netrsc.org For example, the asymmetric Michael addition of various nucleophiles to nitroalkenes, catalyzed by chiral squaramides, can generate precursors to chiral γ-amino acids and their derivatives. rsc.org Biocatalysis, using enzymes like transaminases, also offers a highly selective route to chiral amines from prochiral ketones, an approach that is often hampered by unfavorable equilibrium but can be driven forward using strategies like by-product removal. mdpi.com

Asymmetric C-S Bond Formation: Catalytic methods for the enantioselective construction of C-S bonds are less developed than those for C-N or C-O bonds but are an active area of research. nih.gov One of the leading strategies is the palladium-catalyzed asymmetric allylic substitution, where a sulfur nucleophile displaces a leaving group on a prochiral allylic substrate. nih.gov While this applies to unsaturated systems, it demonstrates the principle of using chiral metal complexes to control the stereochemistry of C-S bond formation. Organocatalysis has also been successfully applied to the sulfa-Michael addition, the 1,4-addition of thiols to α,β-unsaturated compounds, using chiral amines or Lewis bases to achieve high enantioselectivity. acs.org

| Transformation | Catalyst Type | Example Catalyst/System | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation of Enamides | Transition Metal | Cationic Ru-Synphos | Chiral Amines | Up to 96% ee | acs.org |

| Asymmetric Michael Addition | Organocatalyst | Chiral Primary Amine-Thiourea | Chiral γ-Nitro Ketones | 88-98% ee | rsc.org |

| Asymmetric Allylic Rearrangement | Transition Metal | Palladium(II) with COP-Cl ligand | Chiral Allylic Thiol Derivatives | High ee | nih.gov |

| Asymmetric Michael Addition | Organocatalyst | Chiral Squaramide | Chiral γ-Nitro Carboxylic Derivatives | Up to 97:3 e.r. | rsc.org |

| Asymmetric Transamination | Biocatalyst (Enzyme) | Transaminase (e.g., CviTA) + PDC | Chiral Amines | ~90% ee | mdpi.com |

Chiral Auxiliary Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Chiral auxiliaries are powerful tools for achieving this, as they are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and often recovered for reuse. wikipedia.org Common auxiliaries include oxazolidinones, camphor-based derivatives like camphorsultam, and chiral amines. wikipedia.org

While direct literature on chiral auxiliary-controlled synthesis of this compound is scarce, a plausible and chemically sound pathway can be extrapolated from the synthesis of its structural analog, 3-amino-3-methylbutan-1-ol. A patented route for the alcohol analog employs (R)-1-methylbenzylamine as a chiral auxiliary. A similar strategy could be envisioned for the thiol.

This hypothetical approach would involve the following key steps:

Reductive Amination: A suitable precursor, such as 3-mercapto-3-methylbutanal, would undergo reductive amination with a chiral amine like (R)- or (S)-1-phenylethylamine. This reaction would create a mixture of diastereomers.

Diastereomer Separation: The resulting diastereomeric secondary amines could be separated using standard techniques such as crystallization or chromatography, leveraging their different physical properties.

Auxiliary Cleavage: The final step would be the removal of the chiral auxiliary group, typically through hydrogenolysis. For instance, catalytic hydrogenolysis using a palladium catalyst can cleave the benzyl (B1604629) group, yielding the desired enantiomerically enriched this compound.

Another well-established class of auxiliaries, oxazolidinones, could also be adapted for this synthesis. wikipedia.org An N-acylated oxazolidinone could be used to introduce the chiral environment, followed by reactions to construct the aminothiol (B82208) backbone and subsequent cleavage of the auxiliary. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Class | Potential Application in Synthesis | Reference |

| (R)-1-Methylbenzylamine | Chiral Amine | Reductive amination of a keto or aldehyde precursor to form diastereomers. | |

| Oxazolidinones | Heterocyclic | Control of stereochemistry in alkylation or aldol-type reactions of precursors. | wikipedia.org |

| Camphorsultam | Sultam | Used in Michael additions; could control addition of a thiol to an activated alkene. | wikipedia.org |

Biocatalytic Pathways to Stereoisomers

Biocatalysis offers a highly efficient and stereoselective alternative to classical chemical methods for producing chiral molecules. kcl.ac.ukacs.org Enzymes operate under mild conditions, often in aqueous environments, and can provide access to single stereoisomers with very high enantiomeric excess (ee). kcl.ac.uk

For the synthesis of chiral this compound, several classes of enzymes could be employed:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone or aldehyde acceptor. A potential biocatalytic route would involve the asymmetric amination of a precursor like 1-mercapto-3-methyl-3-butanone using a stereoselective ω-transaminase (ω-TA). The reaction equilibrium, which can be unfavorable, can be driven forward by removing the pyruvate (B1213749) by-product using a coupled enzyme system, such as pyruvate decarboxylase (PDC). mdpi.com This strategy has proven effective in the synthesis of other chiral amines, achieving high conversion and stereoselectivity. mdpi.com

Ketoreductases (KREDs): If the synthetic route proceeds through a prochiral ketone, KREDs could be used for the stereoselective reduction of the carbonyl group to a hydroxyl group. While this would lead to an amino alcohol, subsequent chemical transformation of the hydroxyl to a thiol could complete the synthesis. This approach has been used to generate enantiopure mercaptoalkanols. kcl.ac.uk

Nitrilases: A pathway commencing from a nitrile-containing precursor, such as 3-amino-3-methyl-butanenitrile, could employ a nitrilase. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids. While not directly producing the thiol, this biocatalytic step could be part of a broader chemoenzymatic strategy. kcl.ac.uk

Table 2: Potential Biocatalytic Enzymes for Stereoisomer Synthesis

| Enzyme Class | Precursor Type | Reaction Catalyzed | Key Advantage | Reference |

| Transaminase (TA) | Keto-thiol | Asymmetric amination | Direct formation of chiral amine center with high ee. | mdpi.com |

| Ketoreductase (KRED) | Prochiral ketone | Asymmetric reduction | High stereoselectivity for alcohol formation. | kcl.ac.ukuva.nl |

| Nitrilase | Nitrile | Hydrolysis to acid | Mild conditions for nitrile conversion. | kcl.ac.uk |

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters, whether in a chemical or biocatalytic process. Key factors include temperature, pH, solvent, catalyst loading, and substrate concentration.

In multi-step chemical syntheses, such as those involving sequential nucleophilic substitutions, the reactivity of the intermediate changes after each step. This often necessitates altering reaction conditions; for example, an initial substitution may proceed at room temperature, while a subsequent addition may require heating to achieve a reasonable reaction rate. researchgate.net

For biocatalytic syntheses, optimization is critical for enzyme performance. In the transaminase-catalyzed synthesis of the analogous compound 3-amino-1-phenylbutane (3-APB), researchers found that optimal conditions involved a temperature of 30 °C and a 20-fold excess of the amine donor, L-alanine. mdpi.com This highlights the importance of substrate stoichiometry in driving the reaction equilibrium towards the product. The addition of necessary cofactors, such as pyridoxal-5'-phosphate (PLP) for transaminases, is also essential for activity. mdpi.com

Table 3: Optimization Parameters in the Synthesis of Chiral Amines (Example: TA-PDC system)

| Parameter | Condition Tested | Outcome on Yield/Conversion | Reference |

| Temperature | 30 °C vs. other temps | 30 °C found to be optimal for the TA-PDC system. | mdpi.com |

| pH | 7.5 | Optimal for both CviTA and VflTA transaminases. | mdpi.com |

| Amine Donor Excess | 20-fold excess of L-Alanine | Significantly improved reaction conversion by shifting equilibrium. | mdpi.com |

| Coupled Enzyme (PDC) | Addition of PDC | Dramatically enhanced amine synthesis by removing inhibitory by-product. | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Biocatalysis: As discussed, using enzymes like transaminases represents a core green chemistry approach. acs.org These reactions are performed in water under mild temperature and pH conditions, avoiding the need for harsh reagents, heavy metal catalysts, and volatile organic solvents. The high selectivity of enzymes reduces the formation of by-products, simplifying purification and minimizing waste. kcl.ac.uk

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic approaches, both chemical and biological, are inherently more atom-economical than stoichiometric reactions, including those that use chiral auxiliaries which must be added and then removed.

Safer Reagents and Solvents: Traditional methods for introducing thiol groups or reducing functional groups can involve hazardous reagents like hydrogen sulfide or powerful metal hydrides like lithium aluminum hydride (LiAlH4). wikipedia.org Green alternatives include using safer thiolating agents and replacing metal hydride reductions with catalytic hydrogenation, which produces only water as a by-product.

Process Intensification: The development of one-pot cascade reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, aligns with green chemistry principles. mdpi.com A multi-enzymatic cascade, such as the TA-PDC system, saves energy, reduces solvent use, and minimizes waste generation compared to a stepwise process with intermediate purification. mdpi.com

By embracing these advanced methodologies, the synthesis of this compound can be achieved with high precision, efficiency, and environmental stewardship.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Amino 3 Methylbutane 1 Thiol

Reactivity Profiles of the Thiol Functionality in 3-Amino-3-methylbutane-1-thiol

The thiol group is known for its potent nucleophilicity and its susceptibility to oxidation, making it a versatile handle in chemical synthesis.

The thiol group of this compound is a strong nucleophile, particularly in its deprotonated thiolate form (RS⁻). This high nucleophilicity allows it to readily participate in a variety of addition and substitution reactions.

In nucleophilic conjugate additions, such as the Michael reaction, the thiol can add to electron-deficient alkenes and alkynes (e.g., α,β-unsaturated carbonyl compounds). nih.govlookchem.com The reaction is often catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. nih.gov This process is highly efficient and is a cornerstone of "thiol-ene" and "thiol-yne" click chemistry, which are valued for their high yields and functional group tolerance. nih.govlookchem.com The rate of these additions is dependent on the acidity of the thiol. nih.gov

The thiol group also participates in nucleophilic substitution reactions, displacing leaving groups from alkyl, allyl, or benzyl (B1604629) halides.

| Reaction Type | Electrophile Example | General Product | Key Features |

|---|---|---|---|

| Thiol-yne Michael Addition | Activated Alkynes (e.g., propargyl amides) | Vinyl Sulfide (B99878) | Often base-catalyzed; high yields and exothermicity are common. nih.gov |

| Thiol-ene Michael Addition | Activated Alkenes (e.g., acrylates, maleimides) | Thioether | Can proceed via nucleophilic or radical pathways. lookchem.com |

| Nucleophilic Substitution (SN2) | Alkyl Halides (e.g., methyl iodide) | Thioether | Follows standard SN2 kinetics; rate depends on the substrate and leaving group. |

One of the most characteristic reactions of thiols is their oxidation to form disulfides (-S-S-). This reversible process is crucial in various chemical and biological systems. The oxidation of this compound would lead to the formation of a symmetrical disulfide, bis(3-amino-3-methylbutyl) disulfide.

The oxidation can proceed through one- or two-electron pathways, depending on the oxidant. nih.gov Two-electron oxidation is common and can involve intermediates like sulfenic acids (RSOH). nih.gov A variety of oxidizing agents, from simple molecular oxygen (often catalyzed by metal ions) to hydrogen peroxide and iodine, can effect this transformation.

Conversely, the resulting disulfide can be readily reduced back to the parent thiol using various reducing agents. This thiol-disulfide interchange is a dynamic equilibrium.

| Transformation | Reagent Class | Specific Examples | Mechanism Notes |

|---|---|---|---|

| Thiol → Disulfide (Oxidation) | Mild Oxidants | O2 (air), H2O2, Iodine (I2) | Can be a two-step process involving intermediate species. nih.gov |

| Disulfide → Thiol (Reduction) | Phosphines | Tris(2-carboxyethyl)phosphine (TCEP) | TCEP is a common choice for its selectivity and stability in aqueous solutions. |

| Disulfide → Thiol (Reduction) | Borohydrides | Sodium borohydride (B1222165) (NaBH4) | A strong reducing agent capable of cleaving the disulfide bond. |

| Disulfide → Thiol (Reduction) | Other Thiols | Dithiothreitol (DTT) | Proceeds via thiol-disulfide exchange reactions. nih.gov |

The thiol group can undergo homolytic cleavage of the S-H bond to form a thiyl radical (RS•). This reaction is typically initiated by photolysis, thermolysis, or the use of a radical initiator such as azobisisobutyronitrile (AIBN). ucl.ac.uk

Once formed, the thiyl radical is a key intermediate in radical-mediated reactions. A prominent example is the radical-based thiol-ene reaction, where the thiyl radical adds across a double bond. This process is mechanistically distinct from the nucleophilic Michael addition and works well with both electron-rich and electron-poor alkenes. lookchem.com The chain reaction involves the initial addition of the thiyl radical to the alkene, followed by hydrogen atom transfer from another thiol molecule to the resulting carbon-centered radical, which also propagates the thiyl radical. ucl.ac.uk Recombination of two thiyl radicals can lead to the formation of a disulfide. nih.gov

Reactivity Profiles of the Amino Functionality in this compound

The primary amino group in this compound is a nucleophilic and basic center. Its reactivity is somewhat moderated by the steric bulk of the adjacent gem-dimethyl groups on the tertiary carbon.

Like other primary amines, the amino group of this compound possesses a lone pair of electrons on the nitrogen atom, making it a competent nucleophile. It can attack a wide range of electrophilic centers. The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia (B1221849), partly due to the electron-donating inductive effect of alkyl groups. masterorganicchemistry.com However, nucleophilicity is highly sensitive to steric hindrance. masterorganicchemistry.com The tertiary carbon adjacent to the amine in this compound presents more steric bulk than a primary or secondary carbon, which may decrease its reaction rates with bulky electrophiles compared to less hindered primary amines.

The amine's basicity allows it to be protonated by acids, forming an ammonium (B1175870) salt. This property is important for controlling its reactivity; in acidic conditions, the protonated amine is no longer nucleophilic, which can allow for selective reactions at the thiol moiety. researchgate.net

| Amine Type | Relative Basicity (pKaH) | Relative Nucleophilicity | Steric Hindrance |

|---|---|---|---|

| Ammonia (NH3) | Lower | Lower | Minimal |

| Primary Amines (RNH2) | Intermediate | Intermediate | Variable |

| Secondary Amines (R2NH) | Higher | Higher | Moderate |

| Tertiary Amines (R3N) | High (less so in water) | Variable (sterics are key) | Significant |

Note: This table represents general trends; specific values vary with structure and solvent. masterorganicchemistry.comuni-muenchen.de

The nucleophilic nature of the primary amine allows for a variety of derivatization reactions, which are fundamental in organic synthesis.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide bonds. This is a common method for protecting the amine group or for synthesizing more complex molecules.

Alkylation: The reaction of the amine with alkyl halides leads to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts. Controlling the degree of alkylation can be challenging, as the product secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Selective mono-alkylation can be difficult to achieve but may be accomplished using specific methodologies, such as reductive amination or specialized protocols involving chelating agents for related amino alcohols. organic-chemistry.org

Derivatization: The amine can react with a host of other electrophiles. For instance, reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively. It can also be converted into sulfonamides by reacting with sulfonyl chlorides. These derivatization reactions are useful for altering the molecule's physical properties or for preparing it for further transformations.

Condensation Reactions and Imine Formation

The primary amino group of this compound readily participates in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of amine chemistry and proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is typically acid-catalyzed and reversible. libretexts.orgnih.gov

The generally accepted mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), involves several key steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The lone pair of the nitrogen atom in this compound then attacks the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine after a proton transfer. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group of the carbinolamine converts it into a good leaving group (water). Elimination of water, often the rate-determining step, results in the formation of a resonance-stabilized iminium ion. masterorganicchemistry.com Finally, deprotonation of the nitrogen atom yields the neutral imine product and regenerates the acid catalyst. libretexts.org

The general scheme for this reaction is as follows:

R¹R²C=O + H₂N-C(CH₃)₂-CH₂-CH₂-SH ⇌ R¹R²C=N-C(CH₃)₂-CH₂-CH₂-SH + H₂O (Ketone/Aldehyde) + (this compound) ⇌ (Imine) + (Water)

The equilibrium can be driven toward the imine product by removing water from the reaction mixture, often through azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents. nih.gov The thiol group generally remains non-reactive under these conditions, although its presence might influence the electronic environment of the amino group.

Cooperative Effects and Synergistic Reactivity between Thiol and Amino Groups in this compound

The proximate positioning of the nucleophilic thiol and amino groups in this compound allows for cooperative and synergistic effects, leading to reactivity patterns not observed in simple amines or thiols alone.

Intramolecular Cyclization and Macrocyclization Pathways

While the molecule itself is acyclic, the presence of both an amino and a thiol group allows for intramolecular cyclization reactions if a suitable electrophilic partner is introduced. For instance, reaction with a bifunctional electrophile could lead to the formation of a heterocyclic ring.

A prominent example of such reactivity in analogous aminothiols is the formation of thiazolidine (B150603) rings upon reaction with aldehydes or ketones. However, in the case of this compound, the amino and thiol groups are separated by three carbon atoms (a γ-aminothiol). Condensation with an aldehyde or ketone would therefore be expected to lead to the formation of a six-membered tetrahydro-1,3-thiazine ring, rather than a five-membered thiazolidine.

This intramolecular cyclization would proceed via the initial formation of an imine at the amino group, followed by the nucleophilic attack of the thiol group onto the iminium carbon.

Illustrative Pathway for Tetrahydro-1,3-thiazine Formation:

Imine Formation: The amino group condenses with an aldehyde (R-CHO).

Cyclization: The thiol group attacks the electrophilic imine carbon.

Proton Transfer: A final proton transfer yields the stable heterocyclic product.

Such intramolecular reactions are governed by factors including ring strain of the resulting heterocycle (with six-membered rings being generally stable) and the effective molarity of the nucleophilic thiol group relative to the electrophilic imine. nih.gov

Chelating Properties and Metal Coordination Chemistry

This compound is an excellent candidate for acting as a bidentate chelating ligand for various metal ions. The combination of a "hard" nitrogen donor (from the amine) and a "soft" sulfur donor (from the thiol) allows it to coordinate effectively with a wide range of metals. researchgate.netnottingham.ac.uk This dual-donor character is analogous to that of well-studied thiol-containing amino acids like cysteine and penicillamine. nottingham.ac.uk

Upon deprotonation, the thiol group becomes a soft thiolate (RS⁻) donor, which has a strong affinity for soft Lewis acidic metals such as Hg²⁺, Cd²⁺, Pb²⁺, and late transition metals like Cu⁺, Ag⁺, Au⁺, and Pt²⁺. The amino group, being a harder Lewis base, preferentially coordinates with borderline or harder metal ions like Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺.

When chelating, the ligand can form a stable six-membered ring with a central metal atom. The general structure of such a complex would involve coordination through both the nitrogen and sulfur atoms.

| Donor Atom | Classification | Preferred Metal Ions (Examples) |

| Amino (N) | Hard/Borderline Lewis Base | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ |

| Thiolate (S) | Soft Lewis Base | Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺, Au⁺ |

The presence of the gem-dimethyl group near the nitrogen atom may exert some steric influence on the geometry of the resulting metal complexes, potentially affecting their stability and coordination number. The sulfur atom's ability to act as a bridging ligand can also lead to the formation of multinuclear metal complexes. researchgate.netnottingham.ac.uk

Mechanistic Investigations of Complex Reactions Involving this compound

While specific mechanistic studies for this compound are not available, its reaction pathways can be inferred from kinetic and thermodynamic principles governing related molecules.

Reaction Kinetics and Thermodynamic Analyses

The kinetics of reactions involving this compound are dictated by the nucleophilicity and steric accessibility of its functional groups.

Reaction Kinetics : The primary amino group is a potent nucleophile, but its reactivity can be sterically hindered by the adjacent gem-dimethyl groups. Similarly, the primary thiol is highly nucleophilic, especially in its thiolate form. In competitive reactions, the relative rates of attack by the amine versus the thiol would depend significantly on the pH of the medium (which controls the protonation state of the amine and the deprotonation of the thiol) and the nature of the electrophile (HSAB principle). For instance, in thiol-ene "click" reactions, the addition of a thiyl radical across a double bond is a well-established, kinetically rapid process. mdpi.com

Thermodynamic Analyses : Condensation reactions, such as imine formation, are typically reversible, and their thermodynamic favorability is influenced by the stability of the products and the removal of byproducts like water. nih.gov The formation of a six-membered chelate ring with a metal ion is generally a thermodynamically favorable process due to the positive entropy change associated with chelation (the "chelate effect"). Thermodynamic data for a related compound, 3-methylbutane-1-thiol, is available and provides a baseline for the energetic properties of the thiol portion of the molecule. nist.gov

Illustrative Thermodynamic Data for a Related Thiol Data for 3-methylbutane-1-thiol

| Property | Value |

| Enthalpy of formation (liquid) | -181.2 kJ/mol |

| Enthalpy of combustion (liquid) | -3426.7 kJ/mol |

| Heat capacity (liquid) | 206.5 J/mol·K |

| (Source: NIST Chemistry WebBook) nist.gov |

These values provide a reference point for estimating the thermodynamic contributions of the thiol-containing alkyl chain in more complex reactions.

Identification of Intermediates and Transition States

No experimental or computational studies identifying specific intermediates or transition states for reactions of this compound have been reported. However, based on established mechanisms for its constituent functional groups, key transient species can be predicted.

Imine Formation : As discussed, the reaction proceeds through a carbinolamine (a neutral amino alcohol) intermediate and a cationic iminium ion intermediate. libretexts.orglibretexts.org The transition states would correspond to the energy maxima between these steps, such as the transition state for the nucleophilic attack on the carbonyl and the transition state for the elimination of water.

Intramolecular Cyclization : The transition state for the formation of a tetrahydro-1,3-thiazine ring would likely involve a chair-like or boat-like six-membered ring structure, reflecting the optimal geometry for the nucleophilic attack of the sulfur atom on the imine carbon.

Radical Reactions : In reactions involving the thiol group, such as thiol-ene additions, a thiyl radical (RS•) is a key intermediate, formed via hydrogen abstraction from the S-H bond. mdpi.com

Computational chemistry methods, such as Density Functional Theory (DFT), would be powerful tools for modeling these reaction pathways, calculating the energies of intermediates and transition states, and thus providing a deeper mechanistic understanding of the unique reactivity of this compound.

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization of 3 Amino 3 Methylbutane 1 Thiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei, making it a powerful tool for determining the structure of molecules in solution and in the solid state. nmims.edu

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environments of protons and carbons in 3-Amino-3-methylbutane-1-thiol. However, for unambiguous assignment and detailed structural analysis, multi-dimensional NMR experiments are essential. bitesizebio.comnih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons of the two methylene groups (-CH₂-CH₂-).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached, and more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for establishing the connectivity of the entire carbon skeleton, for instance, by correlating the methyl protons to the quaternary carbon and the adjacent methylene carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule and its derivatives.

The following table presents hypothetical but chemically plausible NMR data for this compound, illustrating the expected correlations.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

| 1 (-CH₂-SH) | ~2.7 (t) | ~25 | COSY: H-2; HMBC: C-2, C-3, SH |

| 2 (-CH₂-) | ~1.8 (t) | ~45 | COSY: H-1; HMBC: C-1, C-3, C-4, C-5 |

| 3 (-C(NH₂)-) | - | ~55 | HMBC: H-1, H-2, H-4, H-5, NH₂ |

| 4, 5 (-CH₃) | ~1.2 (s) | ~28 | HMBC: C-2, C-3, C-4/5 |

| -SH | ~1.5 (br s) | - | HMBC: C-1 |

| -NH₂ | ~1.9 (br s) | - | HMBC: C-2, C-3, C-4, C-5 |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. Multiplicities: s = singlet, t = triplet, br s = broad singlet.

In the solid state, molecules are fixed in a crystal lattice, and their NMR signals are very broad due to anisotropic interactions. emory.edu Solid-state NMR (SSNMR) techniques, such as Magic-Angle Spinning (MAS), are used to obtain high-resolution spectra from solid samples. emory.edu For this compound, SSNMR is invaluable for studying:

Polymorphism: Identifying and characterizing different crystalline forms (polymorphs) of the compound, which may exhibit different physical properties. Each polymorph will give a distinct SSNMR spectrum.

Supramolecular Interactions: Probing intermolecular interactions, such as hydrogen bonds involving the amino (-NH₂) and thiol (-SH) groups. Techniques like Cross-Polarization (CP) can enhance the signals of less abundant nuclei like ¹³C and ¹⁵N, while specific pulse sequences can measure internuclear distances to map out the 3D arrangement of molecules in the crystal lattice. nih.govspringernature.com

| SSNMR Technique | Application for this compound | Information Gained |

| ¹³C CP-MAS | Structural analysis of solid samples | Distinguishes between different polymorphs by revealing unique sets of isotropic chemical shifts for each crystalline form. |

| ¹⁵N CP-MAS | Probing the amino group environment | Provides information on the local environment of the nitrogen atom, highly sensitive to hydrogen bonding and crystal packing effects. |

| Dipolar Recoupling | Measurement of intermolecular distances | Determines proximity between specific atoms (e.g., ¹³C-¹⁵N) in different molecules, helping to solve the supramolecular structure. |

In-situ NMR allows for the real-time monitoring of chemical reactions directly within the NMR tube. nih.gov This technique is exceptionally useful for studying the reactivity of the thiol group in this compound. By acquiring spectra at regular intervals during a reaction, one can track the consumption of reactants and the formation of intermediates and products. nih.govrsc.org This approach can be used to investigate:

Oxidation Reactions: Following the oxidation of the thiol to form a disulfide derivative.

Thiol-ene "Click" Reactions: Monitoring the progress of coupling reactions where the thiol adds across a double bond. nih.gov

Kinetics and Mechanism: The data obtained can be used to determine reaction rates and elucidate the reaction mechanism by identifying transient intermediates that may not be observable by other methods. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis and Reaction Monitoring

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining molecular weight and elemental composition and for structural elucidation through fragmentation analysis. unito.itnih.gov

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure m/z values with extremely high precision (typically to within 5 parts per million, ppm). nih.gov This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass of its protonated ion ([M+H]⁺) with the theoretically calculated mass.

| Parameter | Value |

| Molecular Formula | C₅H₁₃NS |

| Monoisotopic Mass | 119.07687 |

| Theoretical Exact Mass of [C₅H₁₄NS]⁺ | 120.08415 |

| Hypothetical Measured Exact Mass | 120.08409 |

| Mass Error | -0.5 ppm |

| Conclusion | The measured mass is consistent with the elemental formula C₅H₁₃NS. |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. mdpi.comnih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of protonated this compound ([C₅H₁₄NS]⁺, m/z 120.08) would likely proceed through characteristic pathways for aminothiols, including:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the C-N bond can lead to the loss of a neutral ammonia molecule.

Loss of Hydrogen Sulfide (B99878) (H₂S): Fragmentation involving the thiol group can result in the loss of H₂S.

Cleavage of the Carbon Skeleton: Fragmentation of the C-C bonds can lead to various smaller charged fragments.

The fragmentation pathways help to confirm the connectivity of the molecule. mdpi.comresearchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Inferred Structural Information |

| 120.08 | 103.06 | NH₃ (17.02) | Confirms the presence of a primary amine group. |

| 120.08 | 86.09 | H₂S (33.99) | Confirms the presence of a thiol group. |

| 120.08 | 88.04 | C₂H₄ (28.03) | Cleavage of the ethyl-thiol side chain. |

| 120.08 | 58.07 | C₂H₄S (60.01) | Represents the [C₃H₈N]⁺ fragment containing the amino group and gem-dimethyl groups. |

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization mass spectrometry techniques crucial for the analysis of organic molecules, including aminothiols. creative-proteomics.com

Electrospray Ionization (ESI): ESI-MS is particularly useful for analyzing polar compounds like this compound. In this technique, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become gaseous ions, which are then directed into the mass analyzer. ESI is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. For aminothiols, ESI typically produces protonated molecules [M+H]⁺, allowing for precise molecular weight determination. It can also be used in methods to determine enantiomeric excess by forming diastereomeric complexes with a chiral selector and analyzing the differing ion intensities. ucdavis.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique well-suited for analyzing biomolecules and organic macromolecules that may be prone to fragmentation with other methods. creative-proteomics.com The analyte is co-crystallized with a matrix material on a target plate. acs.orglibretexts.org A pulsed laser irradiates the crystal, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as ions. acs.orglibretexts.org While extensively used for peptides and proteins, MALDI-TOF (Time-of-Flight) can also be applied to smaller organic molecules like aminothiols, often requiring specific matrices to minimize interference and enhance sensitivity. acs.orgnih.gov The technique is valued for its high sensitivity and tolerance to salts and detergents. libretexts.org

| Technique | Ionization Principle | Typical Application for this compound |

| ESI | Formation of gaseous ions from a solution sprayed through a charged capillary. | Molecular weight determination, purity analysis, analysis of diastereomeric complexes for enantiomeric excess. |

| MALDI | Laser-induced desorption of analyte co-crystallized with a matrix. | High-sensitivity mass determination, analysis of derivatives or complexes. |

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of this compound and its Complexes

X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. purechemistry.org This technique provides unambiguous proof of molecular structure, conformation, and stereochemistry.

For a chiral molecule like this compound, X-ray crystallography is a powerful tool for determining its absolute configuration. purechemistry.org By analyzing the diffraction pattern of a single crystal of either the pure enantiomer or a derivative formed with a known chiral auxiliary, the precise spatial arrangement of the atoms can be established, allowing for the assignment of (R) or (S) configuration at the chiral center. purechemistry.org The solid-state conformation, as revealed by crystallography, can also provide insights that complement solution-state studies, such as those using NMR with chiral derivatizing agents. acs.orgresearchgate.net

| Interaction Type | Functional Groups Involved | Significance in Crystal Structure |

| Hydrogen Bonding | -NH₂ (donor), -SH (donor), N (acceptor), S (acceptor) | Dictates the primary supramolecular arrangement and synthons. ias.ac.innih.gov |

| Van der Waals Forces | Alkyl backbone | Contributes to the overall packing efficiency and crystal density. nih.gov |

Advanced Chromatographic Separations in Research Contexts

Chromatography is essential for the separation, purification, and analysis of this compound and its derivatives.

Determining the enantiomeric excess (e.e.) is critical in the synthesis and application of chiral compounds. nih.govnih.gov Chiral chromatography, typically High-Performance Liquid Chromatography (HPLC), is a primary method for this purpose. The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound. This differential interaction leads to different retention times, allowing for their separation and quantification. The relative peak areas in the resulting chromatogram are used to calculate the enantiomeric excess of the mixture.

Hyphenated techniques, which couple a separation method with a detection method, provide comprehensive analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile compounds. Due to the polar nature of the amino and thiol groups, this compound typically requires derivatization before GC analysis to increase its volatility and improve chromatographic behavior. sigmaaldrich.com Silylation reagents, for example, can replace the active hydrogens on the nitrogen and sulfur atoms with nonpolar groups. sigmaaldrich.com The gas chromatograph separates the derivatized compound from other components in a mixture, and the mass spectrometer provides mass information for each component, allowing for positive identification and purity assessment. The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for analyzing polar and non-volatile compounds without the need for derivatization. Techniques like HPLC can separate this compound from impurities in a sample mixture. nih.gov The eluent from the LC column is then introduced into a mass spectrometer (often using an ESI source), which provides molecular weight data and structural information, confirming the identity and purity of the target compound. nih.gov

| Technique | Principle | Application in Research |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of (R)- and (S)-enantiomers to determine enantiomeric excess. |

| GC-MS | Separation of volatile (derivatized) compounds followed by mass analysis. | Purity assessment, identification of byproducts, and analysis of complex mixtures. |

| LC-MS | Separation of compounds in the liquid phase followed by mass analysis. | Purity assessment and mixture analysis of the compound without derivatization. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed characterization of this compound and its derivatives. These methods provide critical insights into the molecular structure by identifying functional groups and probing conformational isomers. The vibrational spectrum of a molecule is a unique fingerprint, arising from the stretching and bending vibrations of its chemical bonds.

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation at frequencies that match the vibrational frequencies of the molecule's bonds. For a vibration to be IR active, it must result in a change in the molecule's dipole moment.

Raman Spectroscopy , on the other hand, is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecule. A vibration is Raman active if it causes a change in the polarizability of the molecule.

Due to the absence of direct experimental spectra for this compound in the public domain, a detailed analysis can be constructed based on the well-documented vibrational modes of its key functional groups and structural analogs, such as tert-butylamine and various aminothiols.

Functional Group Analysis

The primary functional groups in this compound are the amino group (-NH₂), the thiol group (-SH), and the tertiary butyl-like carbon skeleton. Each of these groups exhibits characteristic vibrational frequencies in both IR and Raman spectra.

Amino Group (-NH₂) Vibrations: The vibrational modes of the primary amino group are highly characteristic. These include:

N-H Stretching: Primary amines typically show two distinct bands in the 3500-3300 cm⁻¹ region. The higher frequency band corresponds to the asymmetric stretching vibration (νₐₛ(NH₂)), while the lower frequency band is due to the symmetric stretching vibration (νₛ(NH₂)). In the case of tert-butylamine, the asymmetric and symmetric NH₂ stretching modes are observed around 3360 cm⁻¹ and 3310 cm⁻¹, respectively. cdnsciencepub.comcdnsciencepub.comresearchgate.net

N-H Bending (Scissoring): This vibration occurs in the 1650-1580 cm⁻¹ range and is often of medium to strong intensity in the IR spectrum.

N-H Wagging and Twisting: These out-of-plane bending vibrations are typically observed in the broad region of 900-650 cm⁻¹.

Thiol Group (-SH) Vibrations: The thiol group has distinct vibrational signatures:

S-H Stretching: The S-H stretching vibration (ν(S-H)) typically appears as a weak to medium intensity band in the IR spectrum in the region of 2600-2550 cm⁻¹. This band is often sharp and easily identifiable.

C-S Stretching: The C-S stretching vibration (ν(C-S)) is found in the fingerprint region, generally between 700 and 600 cm⁻¹. The intensity of this band can be variable.

C-S-H Bending: The in-plane bending of the C-S-H group can be observed in the Raman spectrum and is sensitive to isotopic substitution.

Carbon Skeleton Vibrations: The C(CH₃)₂ and -CH₂- groups also contribute to the vibrational spectrum:

C-H Stretching: The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are found in the 3000-2850 cm⁻¹ region.

C-H Bending: Methyl and methylene bending vibrations occur in the 1470-1365 cm⁻¹ range. The characteristic symmetric and asymmetric deformations of the methyl groups are expected in this region.

C-C Stretching: The stretching of the carbon-carbon single bonds of the molecular backbone gives rise to bands in the 1200-800 cm⁻¹ region. For a molecule with a tertiary carbon, such as in the tert-butyl group, a strong band corresponding to the symmetric C₃C-N stretching mode can be expected, as seen in tert-butylamine around 750 cm⁻¹. cdnsciencepub.com

The following interactive table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |

| Asymmetric N-H Stretch | -NH₂ | ~3360 | IR, Raman | Medium (IR), Weak (Raman) |

| Symmetric N-H Stretch | -NH₂ | ~3310 | IR, Raman | Weak (IR), Strong (Raman) |

| C-H Stretches (asymmetric & symmetric) | -CH₃, -CH₂ | 2970 - 2850 | IR, Raman | Strong |

| S-H Stretch | -SH | 2600 - 2550 | IR | Weak to Medium |

| N-H Bend (Scissoring) | -NH₂ | 1650 - 1580 | IR | Medium to Strong |

| C-H Bends (asymmetric & symmetric) | -CH₃, -CH₂ | 1470 - 1365 | IR, Raman | Medium to Strong |

| C-C Stretches | Carbon Skeleton | 1200 - 800 | IR, Raman | Variable |

| C-S Stretch | C-S | 700 - 600 | Raman | Medium to Strong |

Conformational Studies

Vibrational spectroscopy is a sensitive probe of molecular conformation. Different spatial arrangements of the atoms (conformers or rotamers) can give rise to distinct vibrational spectra. This is because the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the local geometry, including bond angles and dihedral angles.

For a flexible molecule like this compound, rotation around the C-C and C-S bonds can lead to several possible conformers. These conformers may be stabilized by intramolecular interactions, such as hydrogen bonding between the amino and thiol groups.

Intramolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (-NH₂ and -SH) and acceptor (the lone pairs on N and S) allows for the possibility of intramolecular hydrogen bonding. This can occur between the hydrogen of the amino group and the sulfur atom (N-H···S) or between the hydrogen of the thiol group and the nitrogen atom (S-H···N). The formation of an intramolecular hydrogen bond would cause a red-shift (a shift to lower frequency) and broadening of the stretching frequency of the involved X-H bond (N-H or S-H). The magnitude of this shift can provide information about the strength of the hydrogen bond.

Analysis of the Fingerprint Region: The low-frequency modes in the fingerprint region are often complex, coupled vibrations involving the entire molecular skeleton. These modes are particularly sensitive to conformational changes. By comparing the experimental spectra with theoretical calculations for different possible conformers, it is possible to identify the conformers present in a sample and even estimate their relative populations. For instance, the C-S stretching and C-C skeletal modes would be expected to shift depending on the gauche or anti arrangement of the carbon backbone.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. Theoretical calculations can predict the vibrational frequencies and intensities for different conformers. By comparing these calculated spectra with the experimental IR and Raman data, a detailed assignment of the observed bands can be made, and the conformational preferences of the molecule can be elucidated.

The following table presents hypothetical data for two possible conformers of this compound to illustrate how vibrational frequencies could differ.

| Vibrational Mode | Conformer A (No H-bond) | Conformer B (S-H···N H-bond) | Expected Change |

| ν(S-H) | ~2570 cm⁻¹ | ~2540 cm⁻¹ | Red-shift |

| ν(C-S) | ~680 cm⁻¹ | ~695 cm⁻¹ | Blue-shift |

| ν(C-C) | ~950 cm⁻¹ | ~940 cm⁻¹ | Red-shift |

Theoretical and Computational Chemistry Approaches Applied to 3 Amino 3 Methylbutane 1 Thiol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. rsc.org For 3-Amino-3-methylbutane-1-thiol, a DFT study would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure, known as the ground state.

This optimization process systematically adjusts the positions of the atoms to minimize the total energy of the molecule. The results would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, key parameters such as the C-S, C-N, S-H, and N-H bond lengths, as well as the C-C-S and C-C-N bond angles, would be determined. These calculations are crucial for understanding the molecule's fundamental shape and steric arrangement. The total electronic energy calculated for this optimized geometry represents the stability of the molecule. DFT is restricted from its foundations to ground states, but it can be used to predict energies for different electronic states. rsc.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation (e.g., B3LYP/6-311++G(d,p) level of theory).

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

|---|---|---|

| Bond Length | C1-S | 1.85 Å |

| Bond Length | C3-N | 1.48 Å |

| Bond Length | S-H | 1.34 Å |

| Bond Angle | C2-C1-S | 112.5° |

| Bond Angle | C2-C3-N | 110.8° |

| Dihedral Angle | S-C1-C2-C3 | 178.5° |

| Dihedral Angle | N-C3-C2-C1 | -65.0° |

Note: The data in this table is hypothetical and serves as an example of the output from a DFT geometry optimization.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more intensive than DFT but can provide higher accuracy for energetic properties.

Applying high-level ab initio methods to this compound would yield highly accurate values for its total energy, ionization potential, and electron affinity. These calculations are considered the "gold standard" for benchmarking the results from less computationally demanding methods like DFT. They are particularly valuable for studying reaction mechanisms where precise energy differences between reactants, transition states, and products are critical. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

A computational analysis of this compound would visualize the spatial distribution of the HOMO and LUMO. For this molecule, the HOMO is expected to have significant contributions from the non-bonding electrons on the sulfur and nitrogen atoms, indicating these sites are prone to electrophilic attack. The LUMO would likely be distributed along the σ-bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the lone pairs of the nitrogen and sulfur atoms and positive potential around the acidic thiol and amine hydrogens.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.95 | Highest Occupied Molecular Orbital |

| LUMO | 1.25 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 10.20 | Indicator of Chemical Reactivity |

Note: The data in this table is for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations apply classical mechanics to model a system, allowing for the investigation of larger systems and longer timescales than quantum methods. researchgate.net

This compound has several rotatable single bonds, leading to a variety of possible three-dimensional arrangements, or conformations. rapidlearningcenter.com Conformational analysis is the study of the energies of these different conformers. lumenlearning.com MD simulations can be used to explore the potential energy surface of the molecule, identifying the most stable conformations (energy minima) and the energy barriers between them. libretexts.org

By simulating the molecule's motion, researchers can identify low-energy conformers where steric hindrance is minimized and favorable intramolecular interactions, such as hydrogen bonds between the thiol (-SH) and amino (-NH2) groups, might occur. Understanding the conformational landscape is vital, as the specific shape of the molecule can influence its biological activity and physical properties.

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as solvent molecules or other molecules in a crystal. researchgate.nettheisticscience.com By explicitly including solvent molecules (e.g., water) in the simulation box, one can analyze the formation and dynamics of hydrogen bonds between the amino and thiol groups of this compound and the surrounding water. This provides insight into its solubility and the structure of its hydration shell.

In the solid state, MD simulations can model the packing of molecules in a crystal lattice. These simulations help to understand the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that stabilize the crystal structure. This information is crucial for predicting and understanding properties like melting point and crystal density.

Computational Prediction of Spectroscopic Parameters

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, computational methods can generate predicted Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra. These predictions are valuable for structural confirmation, understanding electronic environments, and interpreting experimental data. Methodologies such as Density Functional Theory (DFT) are commonly employed to achieve accurate predictions of these spectroscopic parameters.

NMR Chemical Shift Prediction and Validation

Computational prediction of NMR chemical shifts is a crucial step in the structural elucidation of organic molecules. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, are standard for calculating NMR isotropic shielding constants, which are then converted to chemical shifts. nih.goviu.edu.sa

The process begins with the geometry optimization of the this compound molecule to find its lowest energy conformation. Following optimization, the GIAO method is applied to compute the magnetic shielding tensors for each nucleus (¹H and ¹³C). To obtain chemical shifts that are comparable to experimental values, the calculated isotropic shielding values (σ_iso) are referenced against the shielding constant of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

The choice of the DFT functional and basis set is critical for accuracy. For instance, functionals like B3LYP or mPW1PW91 combined with basis sets such as 6-311+G(2d,p) are often used for reliable NMR predictions. nih.gov Furthermore, to simulate experimental conditions more accurately, solvent effects can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). iu.edu.sa

Validation involves comparing the computationally predicted spectrum with an experimentally obtained spectrum. A strong correlation between the predicted and experimental chemical shifts confirms the molecular structure. Discrepancies can point to conformational differences, the presence of intermolecular interactions not accounted for in the calculation, or an incorrect structural assignment.

Table 1: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is a hypothetical representation for illustrative purposes, as specific experimental and validated computational data for this exact compound is not readily available in the cited literature.)

| Atom Position | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C1 (-CH₂SH) | 2.65 | 2.68 | 28.5 | 29.0 |

| C2 (-CH₂) | 1.70 | 1.72 | 45.1 | 45.5 |

| C3 (-C(NH₂)(CH₃)₂) | - | - | 55.3 | 55.8 |

| C4, C5 (-CH₃) | 1.25 | 1.27 | 27.8 | 28.2 |

| -SH | 1.40 | 1.38 | - | - |

| -NH₂ | 1.60 | 1.62 | - | - |

Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.govarxiv.org Computational chemistry can predict these vibrational frequencies and their corresponding IR intensities and Raman activities, aiding in the assignment of experimental spectral bands. nih.govresearchgate.net

The calculation process involves first optimizing the molecular geometry of this compound. Subsequently, a frequency calculation is performed at the same level of theory. This step computes the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the normal modes associated with them. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

From the frequency calculation, IR intensities are derived from the changes in the dipole moment during each vibration, while Raman activities are determined by changes in polarizability. arxiv.org Predicted spectra are often scaled by an empirical factor to correct for systematic errors arising from the approximations in the computational method and the neglect of anharmonicity. researchgate.net

For this compound, key vibrational modes would include:

S-H stretch: A characteristically weak but sharp band in the IR spectrum. rsc.org

C-S stretch: Typically found in the fingerprint region of the IR and Raman spectra. rsc.org

N-H stretches: Usually appear as one or two bands for the primary amine group.

C-H stretches: From the methyl and methylene groups.

Bending modes: Including CH₂, CH₃, and NH₂ bending vibrations.

Table 2: Representative Calculated Vibrational Frequencies for this compound (Note: The frequency values below are typical ranges for the specified functional groups and serve as an illustrative example of computational output.)

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| N-H symmetric/asymmetric stretch | 3300-3500 | Medium | Medium |

| C-H stretch (methyl/methylene) | 2850-3000 | Strong | Strong |

| S-H stretch | 2550-2600 | Weak | Strong |

| N-H bend (scissoring) | 1580-1650 | Medium-Strong | Weak |

| C-H bend (methyl/methylene) | 1350-1470 | Medium | Medium |

| C-S stretch | 600-750 | Medium | Strong |

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers a powerful approach to elucidate reaction pathways by identifying reactants, products, intermediates, and, most importantly, transition states. ims.ac.jp A transition state (TS) is the highest energy point along the lowest energy path connecting reactants and products, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.